SLC-(+)-Biotin
Description
Historical Perspective on Biotin (B1667282) Discovery and Fundamental Biological Roles
The discovery of biotin traces back to the early 20th century. In the early 1900s, researchers observed that feeding large amounts of raw egg whites to rats induced a toxicity syndrome characterized by severe dermatitis, hair loss, and lack of muscular coordination. medscape.com This condition was referred to as "egg-white injury syndrome." medscape.com A protective factor found in yeast, liver, and other foodstuffs was sought, leading to the discovery of biotin in 1936. medscape.com It was later understood that raw egg whites contain avidin (B1170675), a protein with a high affinity for biotin, which prevents its absorption. medscape.comnih.gov It took approximately 40 years of additional research after its initial discovery in 1927 to unequivocally establish biotin as a vitamin. oregonstate.edunih.gov
Biotin's fundamental biological role was recognized as a covalently bound cofactor for carboxylase enzymes. oregonstate.edunih.gov More recently, evidence has emerged suggesting that biotin also plays unique roles in cell signaling, epigenetic regulation of genes, and chromatin structure. nih.gov
Significance of Biotin as an Essential Micronutrient in Research Models
Biotin is an essential nutrient required by all organisms, although some bacteria, yeast, mold, algae, and certain plant species can synthesize it. oregonstate.edu Mammals, however, cannot synthesize biotin and must obtain it from exogenous sources, primarily through diet. oregonstate.edunih.gov This makes biotin an essential micronutrient in mammalian research models.
Studies in animal models have demonstrated the importance of biotin sufficiency for normal fetal development. oregonstate.edu Research in pregnant women has also suggested that marginal biotin deficiency may occur during normal pregnancy. nih.govoregonstate.edu Markers of marginal biotin deficiency, such as reduced levels of holo-methylcrotonyl-CoA carboxylase and holo-propionyl-CoA carboxylase in lymphocytes and high urinary excretion of 3-hydroxyisovaleric acid, have been validated as indicators of biotin status in research. nih.govoregonstate.edu
In cell culture research, biotin is a vital component of media, supporting cell growth and viability and playing a role in amino acid and energy metabolism, as well as fatty acid synthesis. sigmaaldrich.comchemimpex.com In the absence of biotin, mammalian cells in culture cannot synthesize fatty acids and become dependent on external sources. sigmaaldrich.com
Overview of Biotin's Role in Core Biochemical Pathways
Biotin functions as a coenzyme in bicarbonate-dependent carboxylation reactions, which are central to several key metabolic pathways. nih.govannualreviews.org In mammals, biotin serves as a covalently bound coenzyme for five known carboxylases: acetyl-CoA carboxylase 1 (ACC1), acetyl-CoA carboxylase 2 (ACC2), pyruvate (B1213749) carboxylase (PC), propionyl-CoA carboxylase (PCC), and 3-methylcrotonyl-CoA carboxylase (MCC). oregonstate.edunih.govnih.govsigmaaldrich.com
These biotin-dependent carboxylases catalyze essential metabolic reactions:
Acetyl-CoA carboxylases (ACC1 and ACC2): Catalyze the conversion of acetyl-CoA to malonyl-CoA, a crucial step in fatty acid synthesis. patsnap.comoregonstate.edunih.gov ACC1 is cytosolic, while ACC2 is found in mitochondria. medscape.com
Pyruvate carboxylase (PC): Localized in mitochondria, it catalyzes the carboxylation of pyruvate to oxaloacetate, a key intermediate in gluconeogenesis (glucose synthesis from non-carbohydrate sources) and the citric acid cycle. patsnap.comnih.govnih.gov
Propionyl-CoA carboxylase (PCC): A mitochondrial enzyme involved in the metabolism of certain amino acids (isoleucine, valine, methionine, threonine), the cholesterol side chain, and odd-chain fatty acids. patsnap.comnih.gov
3-Methylcrotonyl-CoA carboxylase (MCC): A mitochondrial enzyme essential for the catabolism of the amino acid leucine (B10760876). patsnap.comnih.gov
Biotinylation, the covalent attachment of biotin to these apocarboxylases (inactive forms), is catalyzed by the enzyme holocarboxylase synthetase (HCS), converting them into active holocarboxylases. medscape.comoregonstate.edu Biotinidase is the enzyme responsible for releasing biotin from biotinylated proteins, allowing for its recycling. oregonstate.edumdpi.com
Beyond its role with carboxylases, biotinylation of histones has been shown to play a role in gene expression, affecting chromatin structure and mediating gene regulation. medscape.comnih.govsigmaaldrich.com
Here is a summary of the key biotin-dependent carboxylases and their metabolic roles:
| Enzyme | Location | Primary Metabolic Role(s) |
| Acetyl-CoA Carboxylase 1 (ACC1) | Cytosol | Fatty acid synthesis |
| Acetyl-CoA Carboxylase 2 (ACC2) | Mitochondria | Regulation of fatty acid oxidation |
| Pyruvate Carboxylase (PC) | Mitochondria | Gluconeogenesis, Citric acid cycle intermediate formation |
| Propionyl-CoA Carboxylase (PCC) | Mitochondria | Metabolism of branched-chain amino acids, odd-chain fatty acids |
| 3-Methylcrotonyl-CoA Carboxylase (MCC) | Mitochondria | Leucine catabolism |
Characterization of SLC-(+)-Biotin as a Specialized Research Compound
This compound is recognized in research contexts, often referring to the biologically active stereoisomer of biotin, D-(+)-biotin. sigmaaldrich.comfishersci.chdsmz.de Only the D-(+)-biotin isomer is biologically active and found in nature. sigmaaldrich.commdpi.com
While the term "this compound" might sometimes refer to specific research-grade preparations or biotin derivatives used in specialized applications, the core chemical entity is the biologically active D-(+)-biotin. For instance, "Biotin-SLC" has been described as an alkyl chain-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation research. broadpharm.commedchemexpress.comtargetmol.com This specific derivative contains a carboxylic acid group and an uncharged alkyl-chain spacer arm, making it membrane-permeable and useful for intracellular labeling in research. broadpharm.comtebubio.com
In broader research applications, this compound (referring to D-(+)-biotin) is utilized as a cofactor in enzymatic reactions in biotechnology, enhancing the efficiency of biocatalysis. chemimpex.com It serves as a vital component in cell culture media to promote cell growth and viability, essential for fields like tissue engineering. sigmaaldrich.comchemimpex.com Furthermore, it functions as a crucial element in the development of biotinylated probes for diagnostic assays, improving sensitivity and specificity in clinical laboratory research. chemimpex.com Recent research also suggests a potential protective role of biotin in mitigating manganese-induced neurodegeneration, highlighting its continued relevance in studies on neurological disorders. rochester.eduimrpress.com
Detailed research findings on biotin's roles continue to emerge. For example, studies have investigated the impact of biotin supplementation in animal models like dairy cows, showing effects on milk yield and composition. consensus.app Research in broiler chickens has also explored biotin supplementation under oxidative stress. consensus.app While some studies in humans have explored biotin's effects on conditions like brittle nails or hair loss, the evidence supporting efficacy in healthy individuals remains limited, emphasizing the need for further rigorous research. nih.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
11-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]undecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXNEUKRWLXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cellular Transport Mechanisms of Biotin: Focus on Solute Carrier Slc Proteins
Mechanisms of Biotin (B1667282) Cellular Uptake
The cellular acquisition of biotin is predominantly an active transport process, ensuring its accumulation within cells against a concentration gradient. This is accomplished mainly by a dedicated, high-affinity transporter, with alternative, lower-affinity systems contributing under specific cellular contexts.
The principal mechanism for biotin transport into mammalian cells is mediated by the Sodium-Dependent Multivitamin Transporter (SMVT), a protein encoded by the SLC5A6 gene. creative-biolabs.comresearchgate.net This transporter is a member of the SLC5 solute carrier family and is considered the primary system responsible for the intestinal absorption and cellular uptake of biotin in most tissues. creative-biolabs.comphysiology.org
The transport process mediated by SMVT is a form of secondary active transport, utilizing the electrochemical potential gradient of sodium ions (Na⁺) to drive the uptake of its substrates. nih.gov Functional studies have established that the transport is electrogenic, with a coupling stoichiometry of two Na⁺ ions for every one molecule of biotin transported. uniprot.org This co-transport mechanism allows for the efficient accumulation of biotin inside the cell.
Structurally, the human SMVT protein is predicted to have 12 transmembrane domains, with both its amino (N-) and carboxyl (C-) termini located in the cytoplasm. nih.gov Beyond biotin, SMVT is also responsible for the transport of other structurally similar water-soluble vitamins, namely pantothenic acid (vitamin B5) and α-lipoic acid. nih.govwikipedia.org This shared transport pathway means these substrates can competitively inhibit each other's uptake. wikipedia.org Studies using mouse models with intestine-specific knockout of the Slc5a6 gene have provided definitive in vivo evidence that SMVT is solely responsible for the carrier-mediated uptake of biotin in the intestine. physiology.org These knockout mice exhibited growth retardation and biotin deficiency, underscoring the critical physiological role of SMVT. creative-biolabs.comphysiology.org
| Feature | Description | References |
| Transporter Name | Sodium-Dependent Multivitamin Transporter (SMVT) | creative-biolabs.comnih.gov |
| Gene | SLC5A6 | creative-biolabs.com |
| Transport Mechanism | Secondary active transport, Na⁺-coupled symporter | nih.govuniprot.org |
| Stoichiometry | 2 Na⁺ : 1 Biotin | uniprot.org |
| Substrates | (+)-Biotin, Pantothenic acid, α-Lipoic acid | nih.govwikipedia.org |
| Structure | 12 transmembrane domains | nih.gov |
| Physiological Role | Primary transporter for intestinal biotin absorption and cellular uptake | researchgate.netphysiology.orguniprot.org |
While SMVT is the primary transporter, evidence suggests the existence of alternative, SMVT-independent pathways for biotin uptake in certain cell types. researchgate.net The most notable among these are members of the Monocarboxylate Transporter (MCT) family, which belongs to the SLC16A gene family. nih.gov Specifically, Monocarboxylate Transporter 1 (MCT1) has been identified as a potential alternative biotin transporter, particularly in cells of the lymphoid lineage, such as peripheral blood mononuclear cells (PBMCs) and Jurkat cells. nih.gov
Unlike the sodium-driven SMVT, MCT1 functions as a proton-coupled transporter. nih.gov It mediates the uptake of biotin through a proton-dependent counter-transport mechanism. The transport of biotin via MCT1 can be inhibited by other monocarboxylates like lactate (B86563) and pyruvate (B1213749), confirming a shared transport pathway. nih.gov Research has shown that in human lymphoid cells, biotin uptake correlates with the concentration of protons and that efflux of biotin can be stimulated by extracellular lactate, which is consistent with the function of a counter-transporter. nih.gov Some findings also suggest a potential role for MCT8 in biotin transport. researchgate.net These alternative pathways may become particularly relevant in tissues with low SMVT expression or under specific physiological conditions.
| Feature | MCT1-Mediated Transport | References |
| Transporter Name | Monocarboxylate Transporter 1 (MCT1) | nih.govnih.gov |
| Gene Family | SLC16A | nih.gov |
| Transport Mechanism | Proton-dependent counter-transport | |
| Key Substrates | Biotin, Lactate, Pyruvate, other short-chain monocarboxylates | nih.gov |
| Cellular Context | Identified in human lymphoid cells (PBMCs, Jurkat cells) | nih.gov |
Regulation of Biotin Transport by SLC Proteins
The maintenance of biotin homeostasis is crucial, and therefore, the activity and expression of its transporters are tightly regulated. This regulation occurs at multiple levels, including transcriptional control of the SLC genes and post-translational modifications of the transporter proteins themselves, allowing cells to adapt to varying biotin availability.
Transcriptional regulation, which controls the rate at which a gene is transcribed into messenger RNA (mRNA), is a fundamental mechanism for controlling the abundance of transporter proteins like SMVT. nih.gov The expression of SLC transporter genes is influenced by various factors, including the availability of the substrate and the action of specific transcription factors. nih.govnih.gov For instance, studies have shown that the expression of the slc5a6 gene, which codes for SMVT, is decreased in the hearts of mice with a disrupted cardiomyocyte-specific circadian clock. nih.gov This suggests a link between circadian rhythms and biotin availability at the tissue level. While specific transcription factors that directly target the SLC5A6 gene in response to biotin levels are still under investigation, the regulation of other SLC transporters often involves nuclear receptors and factors responsive to cellular stress and metabolic status, such as Nrf2 and hepatocyte nuclear factors (HNFs). nih.gov These mechanisms allow for long-term adaptation to dietary biotin intake and cellular demand.
In addition to transcriptional control, the function of SLC transporters is also subject to more rapid regulation through post-translational modifications (PTMs). researchgate.netnih.gov PTMs are covalent chemical alterations to a protein after its synthesis, which can modulate its activity, stability, or localization within the cell. abcam.comjackwestin.com Common PTMs that regulate transporters include phosphorylation, glycosylation, and ubiquitination. researchgate.netnih.gov
For biotin transport, evidence points to the involvement of protein kinase-mediated phosphorylation. Studies in human intestinal Caco-2 cells have demonstrated that biotin uptake is regulated by cellular pathways involving protein kinase C (PKC) and Ca²⁺/calmodulin. nih.gov These signaling cascades can lead to the phosphorylation of the SMVT protein or associated regulatory proteins, thereby acutely modulating transport activity. nih.gov Such modifications provide a mechanism for cells to rapidly adjust biotin uptake in response to immediate cellular signals, independent of changes in gene expression. nih.gov
Cellular and Subcellular Distribution of Biotin via SLC Systems
The effectiveness of biotin transport relies on the precise localization of SLC transporters within the cell and their distribution across different tissues. SMVT is widely expressed in various tissues, including the intestine, liver, kidney, brain, placenta, and lung, reflecting the systemic need for biotin. creative-biolabs.comresearchgate.netnih.gov
In polarized epithelial cells, such as the enterocytes of the small intestine, SMVT exhibits a distinct subcellular localization. It is predominantly found on the apical (brush border) membrane, the surface facing the intestinal lumen. uniprot.orgwikipedia.orgnih.gov This strategic placement allows for the efficient capture of dietary biotin. Once inside the enterocyte, biotin must then cross the basolateral membrane to enter the bloodstream. This exit step is mediated by a separate, sodium-independent carrier-mediated process. nih.gov
SMVT also plays a crucial role in transporting biotin across the blood-brain barrier, ensuring the central nervous system has an adequate supply. uniprot.org The alternative transporter, MCT1, has been identified on both the plasma membrane and mitochondrial membranes, suggesting it may also play a role in the intracellular trafficking of biotin. researchgate.net Furthermore, once biotin is targeted to its transporter, the subsequent internalization can involve endocytic pathways, such as caveolae-dependent endocytosis, indicating a complex process of membrane trafficking following initial transport. nih.gov
Biotin S Enzymatic Mechanisms and Metabolic Pathways
Biotin (B1667282) as a Carboxyl Carrier in Biotin-Dependent Carboxylases
Biotin-dependent carboxylases catalyze the addition of a carboxyl group to a substrate, a reaction that is fundamental to many metabolic pathways. nih.govnih.gov These enzymes are typically large, multi-domain proteins that contain a biotin carboxylase (BC) domain, a carboxyltransferase (CT) domain, and a biotin carboxyl carrier protein (BCCP) domain. nih.govnih.gov The biotin molecule is covalently attached to a specific lysine (B10760008) residue within the BCCP domain, forming what is known as the biotinyl-lysine residue or "biocytin". nih.govwikipedia.org
The carboxylation reaction occurs in a two-step process: nih.govannualreviews.org
Carboxylation of Biotin: In the BC active site, bicarbonate is activated by ATP to form carboxyphosphate. This intermediate then carboxylates the N1' atom of the biotin ring, forming carboxybiotin. This step is dependent on the presence of MgATP. nih.gov
Transfer of the Carboxyl Group: The flexible arm of the biotinyl-lysine swings the attached carboxybiotin from the BC active site to the CT active site. nih.gov In the CT active site, the carboxyl group is transferred from carboxybiotin to the specific substrate, which then becomes carboxylated. nih.govwikipedia.org
This "swinging arm" model allows the biotin cofactor to shuttle the activated carboxyl group between the two spatially distinct active sites of the enzyme. nih.gov The length and flexibility of the lysine side chain to which biotin is attached are critical for this function, enabling the translocation of carboxybiotin over a significant distance within the enzyme complex. nih.gov
The major classes of biotin-dependent carboxylases are categorized based on their specific substrates and include: nih.govnih.gov
Acetyl-CoA carboxylase (ACC)
Propionyl-CoA carboxylase (PCC)
3-methylcrotonyl-CoA carboxylase (MCC)
Pyruvate (B1213749) carboxylase (PC)
| Enzyme | Substrate | Product | Metabolic Pathway |
|---|---|---|---|
| Acetyl-CoA carboxylase (ACC) | Acetyl-CoA | Malonyl-CoA | Fatty acid biosynthesis |
| Propionyl-CoA carboxylase (PCC) | Propionyl-CoA | Methylmalonyl-CoA | Amino acid & odd-chain fatty acid catabolism |
| 3-methylcrotonyl-CoA carboxylase (MCC) | 3-methylcrotonyl-CoA | 3-methylglutaconyl-CoA | Leucine (B10760876) catabolism |
| Pyruvate carboxylase (PC) | Pyruvate | Oxaloacetate | Gluconeogenesis, anaplerosis |
Mechanistic Studies of Biotinylation of Apocarboxylases
For biotin-dependent carboxylases to be active, the biotin cofactor must be covalently attached to the apoenzyme (the inactive protein part). This process, known as biotinylation, is a post-translational modification catalyzed by a specific enzyme. The recycling of biotin is also a crucial step to ensure its availability.
Holocarboxylase synthetase (HLCS), also known as protein-biotin ligase, is the enzyme responsible for attaching biotin to the apocarboxylases. wikipedia.orgmedlineplus.govmedlineplus.gov This activation is essential for the function of these enzymes in various metabolic pathways, including the breakdown of proteins, fats, and carbohydrates. wikipedia.orgmedlineplus.govthinkgenetic.org
The reaction catalyzed by HLCS is an ATP-dependent, two-step process: nih.gov
Formation of Biotinyl-5'-AMP (B-AMP): HLCS first activates biotin by reacting it with ATP to form the intermediate biotinyl-5'-AMP, with the release of pyrophosphate. nih.gov
Transfer of Biotin to Apocarboxylase: The activated biotinyl group is then transferred from B-AMP to the ε-amino group of a specific lysine residue within the BCCP domain of the apocarboxylase, forming the active holocarboxylase. nih.gov
Mutations in the HLCS gene can lead to a condition known as holocarboxylase synthetase deficiency, a form of multiple carboxylase deficiency. medlineplus.govmedlineplus.gov These mutations often reduce the enzyme's ability to bind biotin or attach it to apocarboxylases, leading to inactive carboxylases and subsequent metabolic disturbances. wikipedia.orgmedlineplus.gov
Biotinidase is a key enzyme in the biotin cycle, responsible for recycling biotin. nih.govnih.gov During the natural turnover of biotin-dependent enzymes, the holocarboxylases are degraded, releasing biotin still attached to the lysine residue (biocytin) or as short biotinyl-peptides. nih.govnih.gov
Biotinidase acts as a hydrolase, cleaving the amide bond between biotin and lysine in biocytin (B1667093) and biotinyl-peptides. nih.govmedscape.com This action liberates free biotin, which can then be re-utilized by HLCS to form new holocarboxylases. nih.govmedlineplus.gov This recycling mechanism is crucial for maintaining the body's pool of available biotin.
In addition to its role in recycling endogenous biotin, biotinidase is also important for releasing biotin from dietary proteins, where it is often bound. nih.gov A deficiency in biotinidase activity leads to an inability to recycle biotin and release it from dietary sources, resulting in a state of biotin deficiency. medscape.commedlineplus.gov
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Holocarboxylase Synthetase (HLCS) | Attaches biotin to apocarboxylases | Biotin, ATP, Apocarboxylase | Holocarboxylase, AMP, Pyrophosphate |
| Biotinidase | Recycles biotin | Biocytin, Biotinyl-peptides | Free biotin, Lysine/peptides |
Major Metabolic Pathways Interacting with Biotin-Dependent Enzymes
Biotin-dependent enzymes are integral to central metabolic pathways, ensuring the flow of intermediates for energy production, biosynthesis, and cellular maintenance.
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the biosynthesis of fatty acids. wikipedia.orgyoutube.com It mediates the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.orgyoutube.com
The reaction proceeds through the two-step mechanism characteristic of biotin-dependent carboxylases, involving the biotin carboxylase (BC) and carboxyltransferase (CT) activities of ACC. wikipedia.org Malonyl-CoA, the product of the ACC-catalyzed reaction, serves as the two-carbon donor for the elongation of the fatty acid chain by the fatty acid synthase complex. wikipedia.orgwikipedia.org
There are two main isoforms of ACC in mammals, ACC1 and ACC2, which have different tissue distributions and regulatory roles. nih.gov The activity of ACC is a critical control point in lipid metabolism. wikipedia.org
Pyruvate carboxylase (PC) is a biotin-dependent enzyme that plays a crucial role in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. wikipedia.orgdroracle.aicolumbia.edu PC is primarily located in the mitochondria of liver and kidney cells. nih.govdroracle.ai
PC catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate. wikipedia.orgcolumbia.edunih.gov This reaction is a key anaplerotic reaction, meaning it replenishes intermediates of the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org The oxaloacetate produced by PC is a primary substrate for the gluconeogenic pathway. droracle.aiebi.ac.uk
During periods of fasting, when blood glucose levels are low, the activity of pyruvate carboxylase is increased to promote the synthesis of glucose. droracle.ai The activity of PC is allosterically activated by acetyl-CoA, which signals an abundance of fatty acid oxidation and the need for gluconeogenesis. wikipedia.orgcolumbia.edu Biotin deficiency can impair the activity of pyruvate carboxylase, leading to a reduced capacity for gluconeogenesis. droracle.ainih.gov
Amino Acid Catabolism (Methylcrotonyl-CoA Carboxylase, Propionyl-CoA Carboxylase)
SLC-(+)-Biotin is an indispensable cofactor for several carboxylase enzymes that play a pivotal role in the catabolism of amino acids. nih.govnih.govsmpdb.ca Two such mitochondrial enzymes, Methylcrotonyl-CoA Carboxylase (MCC) and Propionyl-CoA Carboxylase (PCC), are critical for the breakdown of essential amino acids. nih.govwikipedia.orgnih.gov These enzymes catalyze key carboxylation reactions, ensuring the proper processing of amino acid skeletons into intermediates that can enter central metabolic pathways. nih.govnih.gov
Methylcrotonyl-CoA Carboxylase (MCC) is a biotin-dependent enzyme essential for the catabolism of the branched-chain amino acid leucine. wikipedia.orgcolumbia.edu It catalyzes the fourth step in the leucine degradation pathway, which involves the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.orgjci.org This reaction is vital for converting the carbon skeleton of leucine into acetoacetate (B1235776) and acetyl-CoA, which can then be utilized for energy production or fatty acid synthesis. wikipedia.org The MCC holoenzyme is a complex structure, typically a heterododecamer composed of α and β subunits. wikipedia.orgjci.org The α subunit contains the biotin carboxylase (BC) and biotin carboxyl carrier protein (BCCP) domains, where the biotin cofactor is covalently attached. columbia.educolumbia.edu The β subunit houses the carboxyltransferase (CT) activity, responsible for transferring the carboxyl group to the substrate. wikipedia.orgcolumbia.edu
The catalytic mechanism of MCC involves a two-step process. First, at the BC active site, bicarbonate is activated by ATP, and the carboxyl group is transferred to the nitrogen-1' atom of the biotin ring, forming carboxybiotin. wikipedia.orgnih.govbionity.com Subsequently, the flexible biotinyl-lysine arm translocates the carboxylated biotin to the CT active site on the β subunit. columbia.edunih.gov Here, the carboxyl group is transferred from carboxybiotin to 3-methylcrotonyl-CoA, yielding 3-methylglutaconyl-CoA. wikipedia.orgbionity.com
Propionyl-CoA Carboxylase (PCC) is another crucial biotin-dependent mitochondrial enzyme involved in the catabolism of several amino acids, including isoleucine, valine, threonine, and methionine. nih.govcolumbia.edunih.gov It also plays a role in the breakdown of odd-chain fatty acids and the side chain of cholesterol. columbia.edu PCC catalyzes the carboxylation of propionyl-CoA to produce D-methylmalonyl-CoA. columbia.edunih.gov This reaction is a critical entry point into the tricarboxylic acid (TCA) cycle, as methylmalonyl-CoA is subsequently converted to succinyl-CoA. nih.gov
Similar to MCC, the PCC holoenzyme is a large complex, often an α6β6 dodecamer. columbia.edu The α subunit contains the BC and BCCP domains, while the β subunit provides the CT activity. columbia.eduebi.ac.uk The enzymatic mechanism of PCC mirrors that of other biotin-dependent carboxylases. nih.govebi.ac.uk In the first step, biotin is carboxylated in an ATP-dependent manner at the BC domain. nih.gov The resulting carboxybiotin is then swung to the CT domain, where the carboxyl group is transferred to propionyl-CoA. nih.govebi.ac.uk
| Enzyme | Amino Acid Substrates | Reaction Catalyzed | Metabolic Pathway | Product | Enzyme Structure |
|---|---|---|---|---|---|
| Methylcrotonyl-CoA Carboxylase (MCC) | Leucine | 3-Methylcrotonyl-CoA + HCO₃⁻ + ATP → 3-Methylglutaconyl-CoA + ADP + Pi | Leucine Catabolism | 3-Methylglutaconyl-CoA | Heterododecamer (α6β6) |
| Propionyl-CoA Carboxylase (PCC) | Isoleucine, Valine, Threonine, Methionine | Propionyl-CoA + HCO₃⁻ + ATP → D-Methylmalonyl-CoA + ADP + Pi | Branched-Chain Amino Acid and others Catabolism | D-Methylmalonyl-CoA | Heterododecamer (α6β6) |
Interplay of Biotin Metabolism with Other Cellular Processes
Beyond its well-established role as a coenzyme in metabolic pathways, this compound metabolism is intricately linked with various other cellular processes, including gene expression, cell signaling, and chromatin structure. nih.govnih.govslideshare.net These non-classical functions of biotin highlight its broader importance in maintaining cellular homeostasis.
Evidence suggests that biotin plays a significant role in regulating the expression of genes involved in its own metabolism and transport, as well as those encoding for key metabolic enzymes. nih.goveurekaselect.com For instance, biotin has been shown to influence the transcription of genes for holocarboxylase synthetase (HCS), the enzyme responsible for attaching biotin to its target carboxylases, and the sodium-dependent multivitamin transporter (SMVT), which mediates biotin uptake into cells. nih.gov This regulation is thought to be mediated, in part, by the intracellular signaling molecule cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The active form of biotin, biotinyl-AMP, can activate soluble guanylate cyclase (sGC), leading to an increase in cGMP levels and subsequent activation of protein kinase G (PKG), which in turn modulates gene expression. nih.gov
Furthermore, biotin metabolism has been connected to the regulation of glucose and lipid metabolism through its influence on the expression of critical enzymes and transcription factors. nih.goveurekaselect.com For example, biotin can affect the expression of glucokinase, a key enzyme in glycolysis, and modulate the activity of transcription factors such as Foxa2, PDX-1, and Hnf4a, which are involved in insulin (B600854) secretion and glucose homeostasis. nih.gov
Biotin also appears to play a role in cell cycle regulation and proliferation. eurekaselect.combenthamdirect.com Biotin deficiency has been linked to decreased rates of cell proliferation, suggesting that an adequate supply of this vitamin is necessary for normal cell growth. nih.gov
Non Cofactorial Functions and Gene Expression Regulation by Biotin
Biotin's Involvement in Epigenetic Modifications
Biotin (B1667282) plays a crucial role in the epigenetic landscape, primarily through the post-translational modification of histones, which directly influences chromatin structure and gene accessibility.
Histone biotinylation is the covalent attachment of biotin to specific lysine (B10760008) residues in the N-terminal tails of histones. oregonstate.edu This modification has been identified in histones H2A, H3, and H4. researchgate.net Specific sites of biotinylation include lysines 4, 9, and 18 in histone H3, and lysines 8 and 12 in histone H4. nih.gov The addition of the bulky biotin molecule to histone tails can alter chromatin structure, thereby affecting gene expression. plos.org
Research indicates that histone biotinylation is associated with both gene repression and activation. For instance, the biotinylation of histone H4 is enriched in pericentromeric heterochromatin, which is linked to gene silencing and the mitotic condensation of chromatin. nih.gov Specifically, biotinylation at lysine-12 of histone H4 (K12Bio-H4) has been associated with the repression of several genes. plos.org It is hypothesized that this modification stabilizes the association of DNA with histones, preventing the nucleosome from unwrapping and thus restricting access for transcription. plos.org Conversely, biotinylation at other sites may be involved in gene activation, highlighting the complexity of this epigenetic mark.
The dynamic process of histone biotinylation and debiotinylation is regulated by two key enzymes: holocarboxylase synthetase (HCS) and biotinidase. nih.gov
Holocarboxylase Synthetase (HCS): HCS is responsible for catalyzing the covalent attachment of biotin to histones, a process known as biotinylation. nih.govoup.com This enzyme utilizes biotin and ATP to form a biotinyl-5'-AMP intermediate, which then transfers the biotin to specific lysine residues on the apocarboxylase and histone substrates. oup.com The discovery that the majority of immunodetectable HCS is located in the nucleus underscores its significant role in nuclear processes, including histone modification. oup.com
Biotinidase: Biotinidase catalyzes the removal of biotin from biotinylated histones, a process termed debiotinylation. nih.gov This enzyme is crucial for the recycling of biotin and for reversing the epigenetic marks established by HCS, allowing for dynamic regulation of chromatin structure and gene expression. nih.gov Studies have shown that debiotinylation of histones is an enzyme-mediated process, with significantly decreased rates observed in biotinidase-deficient samples. nih.gov
Regulation of Gene Expression by Biotin Beyond Histone Modification
Biotin's influence on gene expression is not limited to histone modifications; it also extends to the modulation of transcription factors, signaling pathways, and the expression of specific gene transcripts. nih.govnih.goveurekaselect.combenthamdirect.com
Biotin status can affect cellular signaling and the activity of key transcription factors. For example, biotin has been shown to influence the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net Biotin deficiency can lead to the nuclear translocation of NF-κB. nih.gov Additionally, biotin, through its intermediate biotinyl-AMP, can activate soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net This in turn activates protein kinase G, which can phosphorylate proteins that enhance the transcriptional activity of certain genes. researchgate.net
Studies using DNA microarrays have revealed that biotin affects the expression of a vast number of genes. nih.goveurekaselect.comresearchgate.net Biotin supplementation has been shown to alter the expression of genes involved in the immune response. For example, in human peripheral blood mononuclear cells, biotin supplementation increased the mRNA abundance of interferon-gamma and interleukin-1beta, while decreasing the mRNA for interleukin-4. nih.gov Biotin also regulates genes involved in its own homeostasis, such as the SLC5A6 gene, which codes for the sodium-dependent multivitamin transporter (SMVT). oregonstate.edu When biotin is abundant, histone biotinylation at the SLC5A6 promoter leads to a downregulation of its expression. oregonstate.edu
The following table provides a summary of selected genes whose expression is modulated by biotin:
| Gene | Effect of Biotin Supplementation | Cell Type/Organism |
| Interferon-gamma | Increased Expression | Human Peripheral Blood Mononuclear Cells |
| Interleukin-1beta | Increased Expression | Human Peripheral Blood Mononuclear Cells |
| Interleukin-4 | Decreased Expression | Human Peripheral Blood Mononuclear Cells |
| 3-methylcrotonyl-CoA carboxylase | Increased Expression | Human Peripheral Blood Mononuclear Cells |
| Asialoglycoprotein receptor | Affected at post-transcriptional level | Human (in vitro) |
| Propionyl-CoA carboxylase | Affected at post-transcriptional level | Rat Hepatocytes |
| Sodium-dependent multivitamin transporter (SMVT) | Downregulated | Human Cells |
Biotin's Role in Protein Synthesis and Ribosome Activity
Early research has suggested a role for biotin in protein biosynthesis. Studies in biotin-deficient rats indicated that biotin administration stimulated the incorporation of amino acids into proteins in various tissues, including the liver, pancreas, intestinal mucosa, and skin. nih.gov This suggests a potential role for biotin in modulating the activity of the translational machinery. While the precise mechanisms are not fully elucidated, it is possible that biotin influences protein synthesis through its broader effects on gene expression, which would include genes encoding ribosomal proteins and translation factors.
Advanced Research Applications of Slc + Biotin and Its Derivatives
SLC-(+)-Biotin as a Proteolysis Targeting Chimeras (PROTAC) Linker
This compound is utilized as a foundational component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules designed to selectively eliminate specific proteins from cells by co-opting the cell's natural protein disposal machinery.
Design Principles and Mechanism in Targeted Protein Degradation
PROTACs consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as an alkyl chain-based PROTAC linker medchemexpress.comtargetmol.commedchemexpress.com. The design of the linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The mechanism of action for a PROTAC synthesized using a linker like this compound follows a catalytic cycle:
The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the target protein.
The poly-ubiquitinated protein is then recognized and degraded by the proteasome, the cell's primary protein degradation machinery.
The PROTAC molecule is then released and can engage another target protein, acting catalytically to induce further degradation.
The properties of the linker, such as its length, rigidity, and solubility, are crucial for optimizing the geometry of the ternary complex and, consequently, the efficiency of protein degradation.
| Feature | Description | Relevance of this compound |
| Composition | The chemical makeup of the linker chain. | Alkyl chain-based linker medchemexpress.comtargetmol.com. |
| Functionality | Provides attachment points for the two ligands. | The terminal carboxylic acid on this compound allows for conjugation to an E3 ligase ligand or a POI ligand. |
| Role in Ternary Complex | Influences the stability and conformation of the POI-PROTAC-E3 ligase complex. | The alkyl chain provides flexibility, which can be crucial for achieving a productive conformation for ubiquitination. |
This interactive table summarizes the key design principles of PROTAC linkers and the role of this compound.
Applications in Protein Function Elucidation and Degradation Studies
The use of PROTACs, which can be synthesized using linkers like this compound, has significant applications in studying protein function. By inducing the rapid and selective degradation of a target protein, researchers can observe the direct consequences of its absence in cellular systems. This offers a powerful alternative to genetic methods like CRISPR or RNAi, providing temporal control over protein knockdown.
Key research applications include:
Target Validation: Confirming the role of a specific protein in a disease pathway by observing the phenotypic effects of its degradation.
Functional Genomics: Systematically degrading proteins to understand their roles in complex cellular processes.
Therapeutic Development: Designing novel drugs that eliminate disease-causing proteins rather than just inhibiting their function.
While this compound is a tool for the synthesis of PROTACs, the resulting molecules are instrumental in these protein degradation studies medchemexpress.comtargetmol.com.
This compound and NHS-Biotin Derivatives in Bioconjugation and Labeling
The biotin (B1667282) moiety of this compound allows it to serve as a powerful tool for bioconjugation and labeling, leveraging the extraordinarily high affinity between biotin and streptavidin.
Covalent Coupling to Amine-Containing Biomolecules
This compound possesses a terminal carboxylic acid group medkoo.comchemicalbook.combroadpharm.com. This functional group can be chemically activated to create a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This this compound-NHS ester is then highly reactive towards primary amines (-NH2), which are abundantly found on the surface of proteins (e.g., on lysine (B10760008) residues and the N-terminus).
The reaction between the NHS ester of this compound and a primary amine on a biomolecule forms a stable amide bond, covalently attaching the biotin linker to the molecule of interest. This process, known as biotinylation, is a fundamental technique for labeling proteins, antibodies, and other biomolecules.
| Reagent | Reactive Group | Target Functional Group | Resulting Bond |
| This compound-NHS Ester | N-hydroxysuccinimide ester | Primary Amine (-NH2) | Amide |
This interactive table details the covalent coupling reaction of this compound derivatives.
Enhancement of Detection and Purification in Assays
Once a biomolecule is labeled with this compound, the biotin tag can be used for highly sensitive detection or efficient purification. This is based on the strong and specific interaction between biotin and streptavidin (or avidin), which has a dissociation constant (Kd) in the femtomolar range, making it one of the strongest known non-covalent biological interactions.
Detection: Streptavidin can be conjugated to reporter molecules such as enzymes (e.g., Horseradish Peroxidase, HRP) or fluorescent dyes. When this conjugate is added to a sample containing a biotinylated molecule, the streptavidin binds to the biotin, bringing the reporter molecule along with it. This results in a significant amplification of the detection signal.
Purification: Streptavidin can be immobilized on a solid support, such as agarose beads or magnetic beads. When a complex mixture containing a biotinylated protein is passed over this support, only the biotinylated molecule will bind with high affinity, allowing all other components to be washed away. The purified protein can then be eluted, although the strength of the biotin-streptavidin interaction often requires harsh denaturing conditions for elution.
In the context of an Enzyme-Linked Immunosorbent Assay (ELISA), biotinylation with reagents derived from this compound can dramatically increase the sensitivity of the assay antibody-creativebiolabs.com. A common format is the sandwich ELISA, where the use of a biotinylated detection antibody allows for an extra layer of signal amplification.
The typical steps in a biotin-enhanced sandwich ELISA are as follows:
A capture antibody specific for the target antigen is immobilized on the surface of a microplate well.
The sample containing the antigen is added, and the antigen binds to the capture antibody.
A biotinylated detection antibody, also specific for the antigen, is added. This antibody binds to a different epitope on the antigen, "sandwiching" it.
An enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) is added. The streptavidin binds to the biotin on the detection antibody. Because one detection antibody can have multiple biotin molecules, and one streptavidin molecule can bind up to four biotins, a large number of enzyme molecules can be recruited to the site of the antigen.
A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product, which can be measured spectrophotometrically.
This amplification system allows for the detection of very low concentrations of the target antigen, making the assay highly sensitive elkbiotech.combio-rad-antibodies.com.
Western Blotting and Immunoprecipitation
The covalent labeling of proteins with this compound (hereafter referred to as biotin) is a cornerstone technique for their detection and isolation in complex biological samples. In Western blotting, biotinylation is often employed to tag specific proteins, which can then be detected using streptavidin or avidin (B1170675) conjugated to a reporter enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase. This method offers significant signal amplification because multiple biotin molecules can be attached to a single protein, and each of these can be bound by a streptavidin-enzyme conjugate. rockland.com
Immunoprecipitation (IP) coupled with biotinylation provides a powerful strategy for isolating specific proteins or protein complexes. researchgate.net In a typical workflow, cell surface proteins are first biotinylated. researchgate.netresearchgate.net Following cell lysis, the protein of interest is immunoprecipitated using a specific primary antibody. The resulting immunocomplex, which includes the biotinylated target protein, can then be resolved by SDS-PAGE and transferred to a membrane for Western blot analysis. Detection with a conjugated streptavidin allows for the specific visualization of the biotin-tagged protein that was pulled down. ulab360.com This approach is particularly useful for studying changes in the cell-surface expression of a protein. researchgate.netnih.gov
Alternatively, in vivo biotinylation can be achieved by engineering cells to express a protein of interest tagged with a short peptide (like the AVI-tag) that is a substrate for the E. coli biotin ligase, BirA. nih.gov When these cells are cultured with excess biotin, the tagged protein is specifically biotinylated in the cell. This allows for highly specific immunoprecipitation of the protein using streptavidin-coated beads, a technique often referred to as biotin chromatin immunoprecipitation (ChIP) when studying DNA-binding proteins. nih.gov
Table 1: Comparison of Biotin-based Detection in Western Blotting and Immunoprecipitation
| Feature | Western Blotting | Immunoprecipitation |
| Primary Goal | Detection and quantification of a specific protein in a complex mixture. | Isolation of a specific protein or protein complex from a lysate. |
| Role of Biotin | Used as a tag on a primary or secondary antibody, or on the protein itself, for detection via enzyme-conjugated streptavidin. | Used to label the target protein (e.g., on the cell surface) for subsequent capture with streptavidin beads or detection after IP with an antibody. researchgate.netnih.gov |
| Typical Workflow | 1. Protein separation by SDS-PAGE. 2. Transfer to membrane. 3. Incubation with biotinylated antibody. 4. Detection with streptavidin-HRP. | 1. Biotinylation of cellular proteins. 2. Cell lysis. 3. Incubation with a specific antibody. 4. Capture of immune complexes with Protein A/G beads. 5. Elution and analysis by Western blot using streptavidin-HRP. ulab360.com |
| Key Advantage | Signal amplification, leading to high sensitivity. rockland.com | High specificity in isolating target proteins, especially from specific cellular locations like the plasma membrane. researchgate.net |
Pull-Down Assays
Pull-down assays are an essential in vitro technique used to confirm and study protein-protein or protein-nucleic acid interactions. fishersci.co.uk The use of a biotin tag in these assays is a widely adopted strategy due to the high specificity and strength of the biotin-streptavidin interaction. nih.gov In this method, a purified, biotinylated protein (the "bait") is immobilized on a solid support, typically streptavidin-conjugated agarose or magnetic beads. fishersci.co.ukresearchgate.net This bait-coated matrix is then incubated with a cell lysate or a solution containing potential binding partners (the "prey"). fishersci.co.uk
After an incubation period that allows for the formation of bait-prey complexes, the beads are washed to remove non-specifically bound proteins. researchgate.net The proteins that remain bound to the immobilized bait are then eluted and typically identified by Western blotting or mass spectrometry. nih.govresearchgate.net This approach allows researchers to identify novel protein interaction partners or to confirm suspected interactions under various experimental conditions. fishersci.co.uk
The optimization of pull-down assays using biotinylated probes is critical for obtaining reliable results. nih.gov Key parameters that require careful consideration include the concentration of the biotinylated probe, the composition of the binding and lysis buffers, and the choice between different streptavidin-conjugated resins (e.g., agarose vs. magnetic beads). nih.govnih.gov For instance, using a mutant or scrambled version of a biotinylated DNA or RNA probe can serve as a negative control to verify the specificity of the observed interactions. nih.gov
Cell Surface Biotinylation and Tracking in Research
Cell surface biotinylation is a widely used method for the selective labeling and subsequent isolation of plasma membrane proteins. researchgate.netnih.gov The technique relies on the use of membrane-impermeable biotinylation reagents, such as Sulfo-NHS-SS-Biotin, which react with primary amines (e.g., on lysine residues) of proteins exposed to the extracellular environment. researchgate.netresearchgate.net Because the reagent cannot cross the cell membrane, only surface proteins are labeled. nih.gov
Following the biotinylation step, cells are lysed, and the biotin-tagged surface proteins are isolated from the total cellular protein pool using streptavidin-linked beads. nih.gov This enrichment of the surface proteome is invaluable for a variety of downstream applications, including:
Identifying and quantifying surface proteins: The isolated proteins can be identified and quantified using mass spectrometry, allowing for a comprehensive analysis of the cell surface proteome under different conditions. nih.govresearchgate.net
Studying protein trafficking: Biotinylation can be used to track the movement of proteins to and from the plasma membrane. For example, to measure the rate of endocytosis, surface proteins are labeled with a biotin reagent that contains a cleavable disulfide bond (e.g., Sulfo-NHS-SS-Biotin). After allowing endocytosis to occur for a set time, the biotin remaining on the cell surface is stripped away using a reducing agent. The internalized, biotin-labeled proteins are protected from the reducing agent and can be isolated and quantified. nih.gov
Comparing surface protein expression: This technique is powerful for comparing the surface proteomes of different cell types or cells under different treatments, such as drug exposure, to identify changes in protein localization or abundance. nih.govresearchgate.net For example, it has been used to compare the surface proteins of cancer cells with varying metastatic potential. nih.gov
Recent advancements have introduced enzymatic methods for surface biotinylation, such as tethering peroxidases like APEX2 or HRP to the cell surface, which then catalyze biotinylation in the presence of biotin-phenol and hydrogen peroxide. elifesciences.orgbiorxiv.org These methods offer rapid labeling and can be used with very small sample sizes. elifesciences.org
Application in Affinity Chromatography for Protein Purification
Affinity chromatography is a powerful technique that separates proteins based on a specific, reversible binding interaction. The exceptionally strong and specific interaction between biotin and avidin or streptavidin makes it an ideal tool for this purpose. nih.govsigmaaldrich.com In this application, streptavidin is immobilized on a solid chromatographic support, such as sepharose or agarose beads. sigmaaldrich.comnih.gov
A protein of interest can be purified using this system if it is biotinylated. This can be achieved either through in vivo biotinylation, where the protein is expressed as a fusion with a peptide sequence that is biotinylated by co-expressed biotin ligase, or through in vitro chemical conjugation. nih.gov When a crude cell lysate containing the biotinylated protein is passed through the streptavidin column, the tagged protein binds with high affinity and specificity, while most other cellular proteins pass through. fishersci.ie
A significant challenge in this system is the elution of the bound protein. The biotin-streptavidin bond is so strong that elution typically requires harsh, denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5), which can destroy the protein's structure and function. nih.govsigmaaldrich.com To overcome this, several strategies have been developed:
Using Biotin Analogs: Analogs like desthiobiotin or iminobiotin bind to streptavidin with lower affinity than biotin, allowing for elution under milder, non-denaturing conditions. sigmaaldrich.comfishersci.ie
On-Column Cleavage: The protein of interest can be engineered with a cleavable linker (e.g., a protease recognition site) between the protein and the biotin tag. After the tagged protein is captured on the streptavidin resin, a specific protease is added to cleave the linker and release the pure, untagged protein, leaving the tag bound to the column. nih.gov
Indirect Purification: A biotinylated molecule (like a specific antibody or DNA fragment) can be immobilized on the streptavidin resin to create a secondary, highly specific affinity matrix for purifying its binding partner. nih.govnih.gov
Biotin-Binding Proteins (Avidin, Streptavidin) in Research Methodologies
The proteins avidin, originally isolated from egg white, and streptavidin, from the bacterium Streptomyces avidinii, are central to the utility of biotin in research. rockland.comexcedr.com Both are tetrameric proteins, with each subunit capable of binding one molecule of biotin. thermofisher.com This tetravalency is a key feature, allowing for the cross-linking of biotinylated molecules and the formation of stable complexes, which is crucial for signal amplification in many detection systems. thermofisher.com
While both proteins bind biotin with extremely high affinity, there are key differences that make one more suitable than the other for certain applications. excedr.com
Table 2: Comparison of Avidin and Streptavidin
| Property | Avidin | Streptavidin |
| Source | Chicken egg white | Streptomyces avidinii |
| Molecular Weight | ~66-68 kDa | ~53-60 kDa excedr.comthermofisher.com |
| Isoelectric Point (pI) | ~10.5 (basic) | ~5-6 (neutral/acidic) thermofisher.com |
| Glycosylation | Yes (glycoprotein) | No excedr.com |
| Non-specific Binding | Higher, due to basic pI and carbohydrate content which can interact with negatively charged molecules and lectins. rockland.comexcedr.com | Lower, making it the preferred choice for most applications to reduce background signal. rockland.com |
| Biotin Affinity (Kd) | ~10⁻¹⁵ M encyclopedia.pub | ~10⁻¹⁴ M excedr.comencyclopedia.pub |
Due to its lower non-specific binding, streptavidin is more commonly used in applications like immunohistochemistry and immunoassays. rockland.comexcedr.com Modified versions of these proteins, such as NeutrAvidin (a deglycosylated form of avidin with a near-neutral pI), have also been developed to further reduce non-specific interactions. thermofisher.com
Fundamental Principles of Biotin-Avidin/Streptavidin Interaction
The interaction between biotin and avidin or streptavidin is one of the strongest non-covalent biological interactions known, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M). excedr.comthermofisher.comencyclopedia.pub This affinity is several orders of magnitude stronger than that of typical antigen-antibody interactions. excedr.comencyclopedia.pub The bond forms very rapidly and, once formed, is remarkably stable, resisting extremes of pH, temperature, organic solvents, and other denaturing agents. thermofisher.comencyclopedia.pub
The structural basis for this extraordinary affinity lies in the deep, complementary binding pocket within each subunit of the avidin/streptavidin tetramer. encyclopedia.pubnih.gov Key features of this interaction include:
Hydrogen Bonds: A network of hydrogen bonds forms between the ureido group of biotin and amino acid residues within the binding site. encyclopedia.pub
Hydrophobic and van der Waals Interactions: The bicyclic ring and valeric acid side chain of biotin fit snugly into the predominantly hydrophobic pocket, maximizing favorable van der Waals contacts. encyclopedia.pubnih.gov
Structural Entrapment: A flexible loop on the surface of the protein closes over the binding pocket once biotin is bound, acting like a lid. This "trapping" mechanism significantly contributes to the extremely slow dissociation rate (off-rate) of biotin from the protein. encyclopedia.pubnih.gov
The combination of these forces results in a highly specific and essentially irreversible bond under physiological conditions, making the biotin-(strept)avidin system an exceptionally robust and versatile tool in biotechnology. encyclopedia.pub
Development of Biotinylated Probes for Diagnostic Research Tools
The high sensitivity and specificity of the biotin-streptavidin system have been widely exploited in the development of diagnostic research tools. encyclopedia.pub Biotinylated probes are molecules such as antibodies, nucleic acids (DNA or RNA), or other small molecules that have been covalently linked to biotin. rsc.orgnih.govmskcc.org These probes can be used to detect and quantify specific targets in biological samples.
A common diagnostic format is the enzyme-linked immunosorbent assay (ELISA), where a biotinylated detection antibody is often used. excedr.com The signal is generated by adding streptavidin conjugated to an enzyme, which then acts on a chromogenic or chemiluminescent substrate. The multivalency of streptavidin allows for the binding of multiple enzyme molecules per detection event, amplifying the signal and increasing the sensitivity of the assay. thermofisher.comencyclopedia.pub
In nucleic acid hybridization techniques, such as in situ hybridization (ISH) and dot blots, biotinylated DNA or RNA probes are used to detect specific sequences in tissues or on membranes. nih.govnih.gov The hybridized probe is then visualized using a streptavidin-enzyme conjugate. This approach provides a non-radioactive, safe, and highly sensitive alternative for detecting viral DNA, mRNA expression, or genetic mutations. nih.govnih.gov
The design of biotinylated probes can be tailored for specific applications. For example, biotin can be conjugated to fluorescent molecules to create imaging agents for tracking cellular uptake or to investigate the behavior of specific molecules in living cells. rsc.orgmdpi.com The development of these chemical probes is a key aspect of chemical biology, enabling the investigation and manipulation of biological processes in their native environments. mskcc.org
Table 3: Examples of Biotinylated Probes in Diagnostic Research
| Probe Type | Target Molecule | Example Application | Principle |
| Biotinylated Antibody | Protein (Antigen) | ELISA, Western Blotting, Immunohistochemistry | Binds to a specific protein target, which is then detected with high sensitivity using a streptavidin-enzyme conjugate. excedr.com |
| Biotinylated DNA/RNA Oligonucleotide | Complementary Nucleic Acid Sequence | In Situ Hybridization (ISH), Dot Blot, Pull-down assays | Hybridizes to a specific DNA or RNA sequence, allowing for the detection of pathogens, gene expression, or specific mutations. nih.govnih.govnih.gov |
| Biotinylated Small Molecule | Cellular Receptors, Enzymes | Cancer cell imaging, Drug target identification | Binds to a specific cellular target, enabling visualization or isolation of the target protein/receptor complex. rsc.org |
Strategic Use of Biotinylation in Studying Protein-Protein Interactions (Proximity Labeling)
The inherent high-affinity interaction between biotin and streptavidin/avidin has been ingeniously repurposed in advanced proteomics to map protein-protein interactions (PPIs) in living cells. This suite of techniques, collectively known as proximity labeling (PL), utilizes a protein of interest (POI) fused to an enzyme that generates reactive biotin species. These reactive molecules then covalently tag neighboring proteins within a nanometer-scale radius, providing a snapshot of the POI's immediate microenvironment. Subsequent enrichment of biotinylated proteins using streptavidin affinity chromatography followed by mass spectrometry analysis allows for the identification of proximal interactors.
Biotin ligase-based proximity labeling methods employ a promiscuous mutant of a bacterial biotin ligase, such as E. coli's BirA. The original method, BioID, utilizes a BirA mutant (R118G) that has a destabilized active site. researchgate.net This instability allows for the premature release of a highly reactive biotinoyl-5'-AMP intermediate. This reactive species then diffuses from the enzyme's active site and covalently attaches to the primary amine groups of exposed lysine residues on nearby proteins. researchgate.netnih.gov
To overcome the long labeling times (typically 18-24 hours) required for BioID, directed evolution strategies were employed to develop more efficient biotin ligases. nih.gov This led to the creation of TurboID and miniTurbo, which exhibit significantly enhanced catalytic activity, allowing for robust biotinylation in as little as 10 minutes. nih.gov This rapid labeling is particularly advantageous for studying dynamic or transient protein interactions.
The general workflow for biotin ligase-based proximity labeling involves the following steps:
Generation of a fusion protein between the protein of interest and the promiscuous biotin ligase (e.g., BioID, TurboID).
Expression of the fusion protein in the cellular system of interest.
Addition of exogenous biotin to the cell culture medium to initiate the labeling reaction.
Lysis of the cells and enrichment of biotinylated proteins using streptavidin-coated beads.
Identification of the captured proteins by mass spectrometry.
| Feature | BioID | TurboID |
| Enzyme | E. coli Biotin Ligase (BirA R118G mutant) | Engineered E. coli Biotin Ligase |
| Substrate | Biotin, ATP | Biotin, ATP |
| Reactive Species | Biotinoyl-5'-AMP | Biotinoyl-5'-AMP |
| Targeted Residue | Lysine | Lysine |
| Labeling Time | 18-24 hours | ~10 minutes |
This table provides a comparative overview of the key features of BioID and TurboID.
Peroxidase-based proximity labeling methods, such as those using the engineered ascorbate peroxidase 2 (APEX2), offer an alternative approach with higher temporal resolution. nih.gov APEX2, when fused to a protein of interest, catalyzes the oxidation of a biotin-phenol substrate in the presence of hydrogen peroxide (H₂O₂). nih.govresearchgate.net This reaction generates a short-lived and highly reactive biotin-phenoxyl radical. nih.govresearchgate.net
Due to its high reactivity and short half-life (<1 ms), the biotin-phenoxyl radical can only diffuse a short distance before reacting with electron-rich amino acid residues, primarily tyrosine, on neighboring proteins. nih.govmdpi.com This results in a very precise labeling radius, estimated to be around 20 nanometers. The rapid kinetics of the APEX2-catalyzed reaction allow for labeling to be completed in as little as one minute, making it well-suited for capturing transient interactions and the composition of dynamic cellular compartments. mdpi.com
The workflow for APEX2-based proximity labeling is as follows:
Creation of a fusion construct of the protein of interest with APEX2.
Expression of the fusion protein in the target cells.
Incubation of the cells with a biotin-phenol substrate.
Initiation of the labeling reaction by the addition of hydrogen peroxide for a short duration (e.g., 1 minute).
Quenching of the reaction and cell lysis.
Affinity purification of biotinylated proteins using streptavidin beads.
Analysis of the enriched proteins by mass spectrometry.
| Feature | APEX2 |
| Enzyme | Engineered Ascorbate Peroxidase 2 |
| Substrates | Biotin-phenol, Hydrogen Peroxide (H₂O₂) |
| Reactive Species | Biotin-phenoxyl radical |
| Targeted Residues | Tyrosine (primary), Tryptophan, Cysteine, Histidine |
| Labeling Time | ~1 minute |
This table summarizes the key characteristics of the APEX2 proximity labeling system.
Biotechnological Applications Beyond Direct Labeling (e.g., Insect Control)
Beyond its utility as a labeling tool, the strong interaction between biotin and biotin-binding proteins has been exploited in biotechnological applications, most notably in the development of insect-resistant transgenic plants. This strategy does not involve the use of this compound or its derivatives as insecticides but rather leverages the essential role of biotin in insect metabolism.
The approach involves the genetic engineering of crops to express biotin-binding proteins, such as avidin from chicken egg whites or streptavidin from Streptomyces avidinii. nih.govresearchgate.net When insect pests feed on these transgenic plants, the ingested avidin or streptavidin tightly binds to the biotin present in their diet, rendering this essential vitamin unavailable for absorption and metabolic use. researchgate.net
Biotin is a crucial cofactor for several carboxylase enzymes that are vital for fatty acid synthesis, gluconeogenesis, and amino acid metabolism in insects. researchgate.net The sequestration of dietary biotin by avidin or streptavidin leads to a state of biotin deficiency in the insect. arccjournals.com This deficiency results in a range of detrimental effects, including:
Inhibited growth and development
Reduced fecundity and fertility
Increased mortality researchgate.net
This anti-nutritional approach has proven effective against a broad spectrum of insect pests across different orders, including Lepidoptera (moths and butterflies), Coleoptera (beetles), and Diptera (flies). nih.govresearchgate.net The expression of avidin in transgenic corn, for instance, has demonstrated significant protection against stored product pests.
| Application | Mechanism | Target Organisms | Key Proteins |
| Insect-Resistant Transgenic Plants | Sequestration of dietary biotin, leading to nutritional deficiency. | Wide range of insect pests (e.g., Lepidoptera, Coleoptera). nih.govresearchgate.net | Avidin, Streptavidin |
This table outlines the use of biotin-binding proteins in the biotechnological control of insect pests.
One of the key advantages of this strategy is that the target molecule, biotin, is a vitamin, and its fundamental structure cannot be easily modified by insects to develop resistance without compromising its essential biological function. nih.gov This suggests a lower likelihood of resistance development compared to conventional chemical insecticides.
Analytical and Methodological Approaches in Slc + Biotin Research
Detection and Quantification of Biotin (B1667282) and Biotinylated Molecules
Accurate detection and quantification of biotin and molecules that have been covalently linked to biotin (biotinylated molecules) are fundamental to understanding its biological roles. A range of assays, from traditional spectrophotometric methods to advanced mass spectrometry, are employed for this purpose.
Spectrophotometric and colorimetric assays offer convenient and accessible methods for quantifying biotin. These techniques are often based on the strong and specific interaction between biotin and the protein avidin (B1170675) or its bacterial analog, streptavidin.
One of the most established methods is the 2-(4'-hydroxyazobenzene) benzoic acid (HABA) assay . This assay utilizes the HABA dye, which binds to avidin and produces a colored complex with a characteristic absorbance at 500 nm. researchgate.netcreativebiomart.netresearchgate.net When biotin is introduced, it displaces the HABA dye from avidin due to its higher affinity, leading to a decrease in absorbance. researchgate.netcreativebiomart.netresearchgate.net This change in absorbance is proportional to the amount of biotin present and can be used to quantify biotin concentrations by comparing it to a standard curve. researchgate.net While widely used, the HABA assay can be limited by steric hindrance, where biotin molecules in close proximity or "buried" within a protein's structure may not be accessible to avidin, potentially leading to an underestimation of the true biotin content. researchgate.netnih.gov
To address the limitations of avidin-based assays, alternative methods have been developed. The QuantTag™ Biotin Kit , for example, employs proprietary chemical reagents that directly react with biotin to produce a visible color change that can be quantified spectrophotometrically. researchgate.netnih.gov This method avoids the issue of steric hindrance as it does not rely on the binding of biotin to a large protein like avidin. researchgate.netnih.gov Another approach involves the use of ChromaLINK Biotin , which incorporates a traceable linker with a distinct UV absorbance signature, allowing for the direct spectrophotometric quantification of biotin incorporation into proteins. nih.gov
Recent advancements have also led to the development of novel spectrophotometric methods, such as one utilizing a Pd(II) promoted ligand substitution reaction, which offers high sensitivity for quantifying biotin in various samples. nih.gov
| Assay Method | Principle | Advantages | Limitations |
|---|---|---|---|
| HABA Assay | Displacement of HABA dye from avidin by biotin, causing a measurable decrease in absorbance at 500 nm. researchgate.netcreativebiomart.net | Well-established, simple procedure. | Susceptible to steric hindrance, can underestimate biotin content. researchgate.netnih.gov |
| QuantTag™ Biotin Kit | Direct chemical reaction with biotin, resulting in a quantifiable color change. researchgate.netnih.gov | Not affected by steric hindrance, more accurate for complex biotinylated molecules. researchgate.netnih.gov | Proprietary reagents. |
| ChromaLINK Biotin | Incorporation of a UV-traceable linker, allowing direct spectrophotometric measurement. nih.gov | Direct quantification without secondary reagents, non-destructive. | Requires initial labeling with the specific ChromaLINK reagent. |
| Pd(II) Promoted Ligand Substitution | Inhibition of a ligand substitution reaction by biotin, leading to a measurable color change. nih.gov | High sensitivity and precision. nih.gov | Newer method, less commonly used. |
Mass spectrometry (MS) has become an indispensable tool for the analysis of biotinylated proteins, offering high sensitivity and the ability to identify specific sites of biotinylation. nih.gov Various MS-based strategies are employed to identify and quantify proteins that have been tagged with biotin.
A common approach involves the enrichment of biotinylated proteins or peptides using avidin or streptavidin-coated beads prior to MS analysis. nih.govresearchgate.netnih.gov This affinity purification step significantly reduces the complexity of the sample, allowing for more effective identification of the biotinylated species. nih.govnih.gov However, the strong interaction between biotin and avidin/streptavidin can make the elution of the captured molecules challenging. nih.gov
To overcome this, techniques like on-bead digestion, where the captured proteins are enzymatically digested while still bound to the beads, are often used. nih.gov The resulting peptides can then be analyzed by MS. A more recent development is the Direct Detection of Biotin-containing Tags (DiDBiT) method. nih.govresearchgate.netionbiosciences.com In this strategy, proteins are digested into peptides before the enrichment step. The biotin-tagged peptides are then captured and can be more efficiently detected by MS, significantly improving the sensitivity of detection compared to traditional protein enrichment methods. nih.govresearchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another powerful technique used in the analysis of biotinylated proteins. researchgate.netresearchgate.net It can be combined with avidin-biotin chemistry to specifically isolate and analyze biotinylated peptides from complex mixtures. researchgate.netresearchgate.net This approach allows for the rapid and sensitive determination of protein modifications. researchgate.net
| Technique | Description | Key Features |
|---|---|---|
| Affinity Enrichment followed by MS | Biotinylated proteins are captured using avidin/streptavidin beads, eluted, and then analyzed by mass spectrometry. nih.govnih.gov | Reduces sample complexity; allows for identification of biotinylated proteins. nih.govnih.gov |
| On-Bead Digestion | Proteins are digested into peptides while still attached to the affinity beads, followed by MS analysis of the peptides. nih.gov | Helps to overcome challenges with eluting strongly bound proteins. nih.gov |
| DiDBiT (Direct Detection of Biotin-containing Tags) | Proteins are digested first, then biotinylated peptides are enriched and analyzed by MS. nih.govresearchgate.netionbiosciences.com | Significantly improves the direct detection of biotinylated peptides. nih.govresearchgate.net |
| MALDI-MS | Combined with avidin-biotin chemistry to isolate and analyze biotinylated peptides. researchgate.netresearchgate.net | Provides rapid and sensitive analysis of protein modifications. researchgate.net |
Techniques for Studying Biotin Transport and Transporter Function
Investigating the mechanisms by which biotin is transported across cell membranes is crucial for understanding its physiology and the role of SLC transporters. Cell culture models and in vitro transport assays are central to these studies.
A variety of human cell lines are utilized as models to study the cellular and molecular aspects of biotin uptake. These models allow researchers to investigate the characteristics of biotin transport in a controlled environment.
Caco-2 cells , a human colon adenocarcinoma cell line that differentiates to resemble mature intestinal enterocytes, are a widely used model for studying intestinal biotin absorption. nih.gov
NCM460 cells , derived from the normal human colonic mucosa, are used to investigate biotin transport in the large intestine. nih.gov
HEK293 cells (Human Embryonic Kidney 293) are a versatile model used in a broad range of biotin transport research. researchgate.net
Y-79 cells , a human retinoblastoma cell line, serve as a model for studying biotin uptake in the human retina. researchgate.net
Beta-TC-6 cells , a mouse-derived pancreatic beta-cell line, and primary mouse and human pancreatic islets are used to investigate biotin transport in the pancreas. nih.gov
JAr choriocarcinoma cells are employed to study biotin homeostasis and transport in the placenta. nih.gov
Other cell lines where biotin requirements and function have been studied include HeLa cells , human fibroblasts , and baby hamster kidney (BHK) cells . nih.gov
These cell culture models have been instrumental in demonstrating that biotin uptake is a carrier-mediated, Na+-dependent process involving the sodium-dependent multivitamin transporter (SMVT), a member of the SLC family. nih.govnih.gov
In vitro transport assays are designed to directly measure the activity of SLC transporters. These assays typically involve incubating cells that express the transporter of interest with a radiolabeled substrate, such as [3H]Biotin, and then measuring the amount of substrate taken up by the cells over time. researchgate.net
By varying the experimental conditions, researchers can characterize the kinetics and specificity of the transport process. For example, the dependence on sodium can be tested by replacing sodium in the incubation buffer with other ions. nih.gov The involvement of specific SLC transporters can be confirmed using techniques like shRNA-mediated knockdown, where the expression of the transporter is reduced, leading to a corresponding decrease in substrate uptake. nih.gov
Commercially available assay kits are also available for studying various SLC transporters. These assays often utilize fluorescent indicators to detect the co-transport of ions, such as sodium, providing a measurable signal of transporter activity. ionbiosciences.comionbiosciences.com Such assays are amenable to high-throughput screening, which is valuable for identifying compounds that may act as substrates, inhibitors, or potentiators of SLC transporters. ionbiosciences.com It is important to consider that factors like preincubation with an inhibitor can significantly affect the results of in vitro transporter inhibition assays. researchgate.net
Molecular Biology Techniques for Investigating Biotin-Related Genes and Proteins
Molecular biology techniques are essential for identifying and characterizing the genes and proteins involved in biotin transport and metabolism.
Polymerase Chain Reaction (PCR) and Reverse Transcription-PCR (RT-PCR) are fundamental techniques used to identify the expression of genes encoding biotin transporters, such as SMVT, in various tissues and cell lines. researchgate.net RT-PCR, in particular, allows for the detection of mRNA transcripts, confirming that a gene is actively being expressed.
Western blotting is a widely used method to detect and quantify the amount of a specific protein, such as the SMVT protein, in a cell or tissue sample. nih.gov This technique is crucial for correlating changes in gene expression with changes in protein levels.
Reporter-gene constructs are powerful tools for studying the regulation of gene expression. In the context of biotin research, the promoter region of a biotin transporter gene can be linked to a reporter gene (e.g., luciferase). By introducing this construct into cells and then altering the biotin concentration in the culture medium, researchers can determine how biotin levels affect the transcriptional activity of the transporter gene. nih.gov
Site-specific in vivo biotinylation techniques, such as the Proximity Utilizing Biotinylation (PUB) method, leverage the enzymatic attachment of biotin to a specific peptide tag that has been fused to a protein of interest. mdpi.com This allows for the study of protein-protein interactions within a cellular context. mdpi.com Furthermore, nucleic acid probes labeled with biotin can be used in probe hybridization techniques , such as Southern and Northern blotting, to detect specific DNA or RNA sequences. youtube.com
The collective application of these analytical and molecular biology techniques provides a comprehensive framework for advancing our understanding of the intricate processes of SLC-(+)-Biotin transport and its regulation.
Gene Expression Analysis (e.g., PCR, Western Blotting)
Understanding the regulation of SLC transporters involved in biotin transport is crucial. Gene expression analysis at both the mRNA and protein levels provides fundamental insights into how cells and organisms respond to varying biotin availability.
Polymerase Chain Reaction (PCR): Quantitative real-time reverse transcription PCR (qRT-PCR) is a primary method for quantifying the mRNA levels of SLC transporters. This technique allows for the sensitive detection and measurement of changes in gene expression in response to stimuli such as biotin deficiency. For instance, studies have used qRT-PCR to assess the expression of potential biotin transporters like the sodium-dependent multivitamin transporter (SMVT, also known as SLC5A6) and SLC19A3 in human leukocytes. nih.govnih.gov In one study, marginal biotin deficiency induced by an egg-white diet led to a significant decrease in the expression of SLC19A3 mRNA, suggesting its role in biotin homeostasis and its potential as a sensitive indicator of biotin status. nih.govnih.gov
Table 1: Effect of Biotin Deficiency on the Expression of Biotin-Related Genes in Human Leukocytes nih.govnih.gov
| Gene | Protein Product | Mean Expression after 28-day Biotin Deficiency (% of baseline) | P-value |
| SLC19A3 | Solute carrier family 19 member 3 | 33% | < 0.02 |
| SMVT (SLC5A6) | Sodium-dependent multivitamin transporter | ~80% | < 0.05 |
| HCS | Holocarboxylase Synthetase | ~80% | < 0.05 |
Data adapted from a study on human subjects with experimentally induced marginal biotin deficiency.
Western Blotting: To confirm that changes in mRNA levels translate to changes in protein expression, Western blotting is employed. This technique is used to detect and quantify specific SLC transporter proteins in cell lysates or tissue extracts. However, Western blotting for transmembrane proteins like SLCs can be challenging. For example, routine sample preparation involving heating can cause aggregation of multi-transmembrane proteins, leading to poor resolution and detection. plos.org Studies have shown that for SLC transporters like divalent metal transporter 1 (DMT1 or SLC11A2) and ferroportin (FPN1 or SLC40A1), omitting the heating step prior to gel electrophoresis is critical for clear detection and accurate quantification. plos.org This methodological consideration is vital for obtaining reliable data on SLC protein expression in biotin-related research. The technique can be further enhanced by using biotin-labeled proteins and avidin-peroxidase conjugates for detection. nih.govthermofisher.com
Genetic Manipulation of SLCs (e.g., CRISPR-Cas9, Knockout Models)
To definitively establish the function of specific SLC transporters in biotin uptake, researchers utilize genetic manipulation techniques to alter or eliminate the expression of the corresponding genes.
CRISPR-Cas9: The CRISPR-Cas9 system has revolutionized the study of gene function, including that of SLC transporters. This technology allows for precise and efficient gene editing. Researchers can create single or double knockouts of SLC genes in cell lines, such as Caco-2 cells, to study the specific contribution of each transporter to drug and nutrient uptake without the confounding effects of inhibitors that may lack specificity. nih.gov Furthermore, CRISPR-based tools have been developed for large-scale genetic screens. CRISPR/Cas9-based transcriptional activation approaches, for example, can be used in gain-of-function screens to identify which SLC transporters can rescue cell viability under nutrient-limiting conditions. nih.gov
Knockout Models: The development of knockout (KO) cell lines and animal models is a cornerstone of functional genomics. Pooled CRISPR knockout libraries targeting the entire human solute carrier family have been created, providing a powerful resource for systematically studying the role of these transporters in various physiological and pathological processes. addgene.org By using these libraries, researchers can perform screens to identify SLC transporters essential for biotin uptake or those whose absence confers resistance or sensitivity to certain conditions. These robust KO models, often verified by bidirectional transport assays, provide more reliable and detailed data compared to traditional methods like RNA interference or the use of chemical inhibitors. nih.gov
Table 2: Examples of Genetic Manipulation Techniques in SLC Transporter Research
| Technique | Application | Example Study Focus | Reference |
| CRISPR-Cas9 Knockout | Creating specific SLC transporter-deficient cell lines. | Knockout of ABC efflux transporters (P-gp, BCRP, MRP2) in Caco-2 cells to create reliable models for drug transport studies. | nih.gov |
| CRISPR Activation (CRISPRa) | Gain-of-function screens to identify transporters that overcome nutrient limitation. | Identification of SLCs (e.g., SLC7A3, SLC7A5) that restore cell fitness in low amino acid environments. | nih.gov |
| Pooled CRISPR KO Libraries | Systematic, large-scale loss-of-function screening of the entire SLC family. | A human SLC knockout library targeting 390 SLCs for widespread screening of transporter function. | addgene.org |
Structural Biology Approaches to Biotin-Enzyme and Biotin-Protein Interactions
Understanding the high-affinity and specific interaction between biotin and its binding proteins at a molecular level requires sophisticated structural biology techniques. While high-resolution structures of SLC transporters for biotin are still emerging, the principles of biotin binding have been extensively studied using model protein-ligand systems like avidin-biotin and streptavidin-biotin. nih.govnih.gov
These interactions are among the strongest non-covalent bonds known in nature. pnas.org Techniques such as X-ray crystallography have been instrumental in revealing the three-dimensional structures of these complexes. nih.govpnas.orgnih.gov These studies have elucidated the precise molecular architecture of the biotin-binding pocket, showing that the high affinity results from a combination of factors. These include the formation of multiple hydrogen bonds and extensive van der Waals interactions between biotin and the protein. bohrium.com
Structural analyses have also revealed significant conformational changes upon biotin binding. For example, in streptavidin, a flexible surface loop (residues 45 to 52) closes over the biotin molecule, burying it within the protein's interior. nih.govbohrium.com This loop closure is a major structural change associated with the tight binding. nih.gov Comparative structural studies of the apo (unbound) and holo (bound) forms of these proteins provide a detailed picture of the induced-fit mechanism governing the interaction. nih.govbohrium.com These insights from model systems are crucial for developing homology models and guiding future structural studies of the biotin-binding sites within human SLC transporters. nih.gov
Table 3: Key Structural Features of Biotin-Protein Interactions (from Avidin/Streptavidin models)
| Feature | Description | Significance | Reference |
| Binding Pocket | Composed of an eight-stranded antiparallel beta-barrel structure. | Forms a deep, snug pocket that precisely accommodates the biotin molecule. | nih.gov |
| Hydrogen Bonds | Multiple hydrogen bonds form between the ureido ring of biotin and polar amino acid side chains (e.g., Asparagine, Serine, Tyrosine). pnas.orgresearchgate.net | Crucial for the specificity and high affinity of the interaction. | pnas.org |
| Hydrophobic Interactions | Aromatic residues (e.g., Tryptophan, Phenylalanine) line the binding pocket, interacting with the bicyclic ring system of biotin. | Contribute significantly to the stability of the complex. | pnas.org |
| Loop Closure | A flexible loop region undergoes a conformational change from an "open" to a "closed" state upon biotin binding. | Sequesters the bound biotin from the solvent, contributing to the extremely slow dissociation rate. | nih.gov |
Conclusion and Future Research Directions
Summary of Key Academic Insights into SLC-(+)-Biotin and Related Biotin (B1667282) Research
Academic research into biotin has long centered on its indispensable role as a covalently bound cofactor for carboxylase enzymes, which are critical for fundamental metabolic processes including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. fishersci.cahmdb.casigmaaldrich.comumaryland.edu This function is mediated by the enzyme holocarboxylase synthetase (HLCS), which ligates biotin to specific lysine (B10760008) residues on apocarboxylases, converting them into active holoenzymes. fishersci.cahmdb.cawikipedia.org The subsequent proteolytic turnover of holocarboxylases yields biocytin (B1667093), a biotin-lysine conjugate, from which biotin is recycled by the enzyme biotinidase. fishersci.ca
A significant area of academic focus has been the cellular uptake and transport of biotin. The primary mechanism in mammalian cells is mediated by the sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene. fishersci.cahmdb.cawikipedia.orgfishersci.iewikidata.org SMVT is a symporter that couples the movement of biotin (along with pantothenic acid and alpha-lipoic acid) to the electrochemical gradient of sodium ions across the cell membrane. fishersci.cahmdb.cawikidata.orgnih.gov Studies have characterized the expression and regulation of SMVT in various tissues, including the intestine, kidney, brain, and liver, highlighting its importance in maintaining systemic and cellular biotin levels. hmdb.cafishersci.iewikidata.org Research has also explored alternative or supplementary biotin transport mechanisms, with some studies suggesting involvement of monocarboxylate transporters (MCTs), members of the SLC16A family, and potentially SLC19A3, although the extent and conditions of their contribution are still under investigation. fishersci.cafishersci.iesenescence.info
Beyond its cofactor role, academic insights have revealed emerging functions for biotin in gene regulation and cell signaling, although the precise mechanisms are still being elucidated. fishersci.casenescence.infofishersci.ca Biotin has been shown to influence the expression of a significant number of genes, including those encoding biotin-dependent enzymes and transporters. fishersci.casenescence.info The active form of biotin, biotinyl-5'-AMP, has been implicated in these regulatory processes. hmdb.cawikipedia.orgsenescence.info
This compound, a modified form of D-(+)-Biotin featuring a long alkyl chain linker, represents a distinct compound utilized in academic and biotechnological contexts. uni.luguidetopharmacology.org Its design leverages the specific binding affinity of the biotin moiety while providing a functional handle via the linker. Research applications of this compound include its use in bioconjugation strategies to label proteins, nucleic acids, and other biomolecules, facilitating their detection, purification, and study in various assays like ELISA and Western blotting. sigmaaldrich.comexportersindia.com Its membrane permeability, attributed to the alkyl chain, makes it useful for intracellular labeling studies. wikipedia.orgnih.gov Furthermore, this compound has been explored as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of molecules designed to induce targeted protein degradation. metabolomicsworkbench.orgnih.gov
Unexplored Research Avenues and Mechanistic Questions
Despite significant progress, several unexplored research avenues and mechanistic questions surrounding both native biotin transport and the application of derivatives like this compound remain. A key area requiring further investigation is the precise interplay and relative contributions of different biotin transporters, particularly SMVT and potential alternative transporters like MCT1 and SLC19A3, in various cell types and physiological conditions. fishersci.cafishersci.iesenescence.info Understanding the regulatory mechanisms governing the expression and activity of these transporters, beyond the known influence of biotin status on SMVT and SLC19A3 expression, is also crucial. fishersci.casenescence.info
The exact mechanisms by which biotin influences gene regulation and cell signaling pathways warrant deeper exploration. While changes in gene expression in response to biotin availability have been observed, the detailed molecular events linking biotin or biotinyl-5'-AMP to transcriptional machinery or signaling cascades are not fully defined. fishersci.cahmdb.casenescence.info Further research is needed to identify the specific protein targets and downstream effectors involved in these non-cofactor roles of biotin.
Regarding this compound and similar biotin derivatives, research could focus on understanding their interactions with biotin transporters. While designed for specific research applications, their potential uptake or efflux by endogenous SLC transporters could influence experimental outcomes and presents an opportunity to study transporter substrate specificity and inhibition. The metabolic fate of this compound within cells and organisms also represents an unexplored area.
The functional consequences of genetic variations in biotin transporter genes, particularly SLC5A6, continue to be a critical area of study, linking transport defects to specific clinical phenotypes. nih.govfishersci.se Further research is needed to fully characterize the spectrum of disorders associated with mutations in these genes and to understand how different mutations impact transporter function at a mechanistic level.
Potential for Novel Biotechnological Tools and Research Reagents
The unique properties of biotin and its derivatives, including the high-affinity interaction with avidin (B1170675) and streptavidin, offer significant potential for the development of novel biotechnological tools and research reagents. sigmaaldrich.comdsmz.de this compound, with its extended linker arm and membrane permeability, is particularly well-suited for developing advanced labeling and conjugation strategies. wikipedia.orgexportersindia.comnih.gov
One potential avenue is the creation of more sophisticated targeted delivery systems. Leveraging the understanding of SMVT and other potential biotin transporters, this compound conjugates could be designed to enhance the cellular uptake of attached molecules, such as therapeutic agents or imaging probes, into specific tissues or cell types that express these transporters. fishersci.com This could lead to improved efficacy and reduced off-target effects in various applications, including drug delivery and molecular imaging.
The use of this compound as a component in PROTACs highlights its potential in developing novel tools for targeted protein degradation. metabolomicsworkbench.orgnih.gov Further research could explore the design and synthesis of new PROTACs utilizing this compound linkers to target a wider range of proteins for degradation, providing valuable tools for functional genomics and potential therapeutic development.
Furthermore, this compound and other biotin derivatives could be instrumental in developing improved affinity-based purification and detection methods. The long linker arm of this compound can help reduce steric hindrance, potentially improving the efficiency of binding to avidin or streptavidin when the biotin is conjugated to a large molecule or structure. This could lead to the development of more sensitive and specific diagnostic assays and more efficient protein purification protocols. exportersindia.com
Q & A
Q. What are the structural characteristics of SLC-(+)-Biotin, and how do they influence its biochemical applications?
this compound (CAS 1864003-57-5) has a molecular formula of C₂₃H₄₁N₃O₄S and a molecular weight of 427.601. Its structure includes a biotin moiety linked to a spacer (SLC), enabling efficient conjugation with streptavidin or avidin probes. This design allows precise labeling of cell-surface proteins under physiological conditions, critical for applications like pull-down assays or fluorescence imaging .
Q. How is this compound typically utilized in protein labeling workflows?
The compound is used to tag proteins for isolation or detection via streptavidin-based systems. Methodologically, researchers incubate target proteins (e.g., cell-surface receptors) with this compound, followed by affinity purification using streptavidin-coated beads. Optimization involves adjusting pH (7.0–7.4), incubation time (15–30 minutes), and temperature (4°C–37°C) to minimize non-specific binding .
Q. What are the primary analytical techniques for verifying this compound conjugation efficiency?
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is standard for quantifying biotinylation efficiency. For example, reverse-phase HPLC with a C18 column can separate conjugated vs. free biotin, while MS confirms molecular weight integrity. Validation requires comparison against unmodified protein controls .
Advanced Research Questions
Q. How can researchers mitigate biotin interference in assays when using this compound?
Biotin’s high affinity for streptavidin can interfere with immunoassays (e.g., ELISA). To address this:
- Pre-treatment : Use biotin-blocking agents (e.g., free avidin) to saturate endogenous biotin.
- Assay design : Employ alternative detection systems (e.g., fluorescent tags independent of biotin-streptavidin).
- Validation : Perform spike-and-recovery experiments with known biotin concentrations to assess interference thresholds .
Q. What advanced metabolomic approaches are used to study biotin-related pathways in this compound-treated models?
Targeted metabolomics using GC-MS or LC-MS/MS can quantify biotin metabolites (e.g., bisnorbiotin, biotin sulfoxide) in urine or serum. For example, in deficiency studies, urinary 3-hydroxyisovaleric acid (3-HIA) serves as a sensitive marker of impaired biotin-dependent carboxylase activity. Researchers must normalize metabolite levels to creatinine and account for dietary biotin intake to avoid confounding .
Q. How should contradictory data on biotin bioavailability be reconciled in experimental models?
Discrepancies often arise from differences in model systems (e.g., rats vs. humans) or analytical methods. To resolve this:
- Standardize protocols : Use isotope dilution assays (e.g., deuterated biotin) for precise quantification.
- Cross-validate : Compare HPLC-MS results with functional assays (e.g., carboxylase activity).
- Meta-analysis : Aggregate data from multiple studies to identify trends, as seen in Mock et al.’s work on biliary excretion .
Q. What strategies optimize this compound’s labeling specificity in complex biological matrices?
- Blocking agents : Pre-treat samples with unconjugated biotin to block endogenous binding sites.
- Time-course studies : Determine the optimal labeling duration to balance specificity and saturation.
- Multi-omics integration : Combine proteomics (to identify off-targets) with transcriptomics to assess downstream effects .
Methodological Guidance
Q. How to design a robust experiment evaluating this compound’s pharmacokinetics?
- Dose-response : Administer escalating doses (0.1–10 mg/kg) in vivo and collect plasma/serum at intervals (0–72 hours).
- Analytical rigor : Use HPLC-MS for quantification, ensuring a limit of detection (LOD) ≤1 ng/mL.
- Controls : Include vehicle-treated groups and biotin-free diets to isolate compound-specific effects .
Q. What statistical frameworks are appropriate for analyzing biotinylation efficiency data?
- Parametric tests : Use ANOVA for comparing multiple groups (e.g., different labeling conditions).
- Error analysis : Calculate coefficient of variation (CV) across technical replicates to assess assay precision.
- Power analysis : Predefine sample sizes using pilot data to ensure adequate sensitivity (α=0.05, β=0.2) .
Q. How to ensure reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
